3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal
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Overview
Description
3-{Bicyclo[222]octan-2-yl}-3-oxopropanal is an organic compound with the molecular formula C11H16O2 It features a bicyclo[222]octane core, which is a saturated bicyclic structure, and an oxopropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal can be achieved through several synthetic routes. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the oxopropanal group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and functional group transformations, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal involves its interaction with molecular targets and pathways in biological systems. The bicyclo[2.2.2]octane core provides a rigid and stable framework, while the oxopropanal group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a saturated bicyclic structure but lacking the oxopropanal group.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.
2-Oxabicyclo[2.2.2]octane: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal is unique due to the presence of both the bicyclo[2.2.2]octane core and the oxopropanal group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.2]octanyl)-3-oxopropanal |
InChI |
InChI=1S/C11H16O2/c12-6-5-11(13)10-7-8-1-3-9(10)4-2-8/h6,8-10H,1-5,7H2 |
InChI Key |
ABRPVIUNQORTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(=O)CC=O |
Origin of Product |
United States |
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